molecular formula C16H16O4 B041899 Methyl 4-(benzyloxy)-3-methoxybenzoate CAS No. 56441-97-5

Methyl 4-(benzyloxy)-3-methoxybenzoate

Cat. No.: B041899
CAS No.: 56441-97-5
M. Wt: 272.29 g/mol
InChI Key: FPGZHXRPIFVQOL-UHFFFAOYSA-N
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Description

Methyl 4-(benzyloxy)-3-methoxybenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzyloxy group and a methoxy group attached to a benzene ring, with a methyl ester functional group

Scientific Research Applications

Methyl 4-(benzyloxy)-3-methoxybenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

“Methyl 4-(benzyloxy)-3-methoxybenzoate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

“Methyl 4-(benzyloxy)-3-methoxybenzoate” has potential applications in diverse fields such as optical materials, chemical sensors, polymer stabilizers, corrosion inhibitors, and biological research. It can be used in the synthesis of new compounds or intermediates used in a wide range of research areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(benzyloxy)-3-methoxybenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 4-(benzyloxy)-3-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another synthetic route involves the use of 4-hydroxy-3-methoxybenzoic acid as a starting material. This compound is first converted to its corresponding benzyl ether derivative through a reaction with benzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified with methanol to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(benzyloxy)-3-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

    Reduction: The ester functional group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-(benzyloxy)-3-methoxybenzoic acid.

    Reduction: Formation of 4-(benzyloxy)-3-methoxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl 4-(benzyloxy)-3-methoxybenzoate depends on its specific application. In enzymatic reactions, it acts as a substrate for esterases, which catalyze the hydrolysis of the ester bond to produce the corresponding acid and alcohol. The molecular targets and pathways involved vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methoxybenzoate: Lacks the benzyloxy group, making it less versatile in certain synthetic applications.

    Methyl 4-(benzyloxy)benzoate:

    Methyl 3-methoxybenzoate: Lacks the benzyloxy group and has a different substitution pattern on the benzene ring.

Uniqueness

Methyl 4-(benzyloxy)-3-methoxybenzoate is unique due to the presence of both benzyloxy and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a useful probe in biochemical studies.

Properties

IUPAC Name

methyl 3-methoxy-4-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-18-15-10-13(16(17)19-2)8-9-14(15)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGZHXRPIFVQOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407895
Record name Methyl 4-(benzyloxy)-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56441-97-5
Record name Methyl 4-(benzyloxy)-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Potassium carbonate (3.45 g; 25 mmol) was added to a solution of 4-hydroxy-3-methoxy benzoic acid methyl ester (3.6 g; 20 mmol) and benzyl bromide (3.42 g; 20 mmol) in acetone (100 ml). The reaction mixture was refluxed for 12 hrs. After the removal of the solvent under reduced pressure, the residue was partitioned between ethyl acetate (150 ml) and water (50 ml). The ethyl acetate layer was washed with water (50 ml) and dried over anhydrous magnesium sulfate. Removal of the solvent under reduced pressure provided 4.64 g of 4-benzyloxy-3-methoxy benzoic acid methyl ester (Yield=86.6%)
Quantity
3.45 g
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reactant
Reaction Step One
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3.6 g
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reactant
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3.42 g
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reactant
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100 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of methyl vanillate (7.29 g, 40 mmol) in dimethylformamide (25 mL), potassium carbonate (8.29 g, 60 mmol) and benzyl bromide (5.26 mL, 44 mmol) were added. The mixture was heated to 100° C. for 3 h. After cooling to r.t., water was added and the product was extracted several times with ethyl acetate. The combined organic phases were washed with water and brine. After drying over Na2SO4, the solvent was removed to yield methyl 4-benzyloxy-3-methoxybenzoate (10.8 g, 39.7 mmol, 99%) as a grey solid which was used without further purification. LC/ESI-MS: m/z=273 [M+H]+; Rt=3.82 min.
Quantity
7.29 g
Type
reactant
Reaction Step One
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8.29 g
Type
reactant
Reaction Step One
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5.26 mL
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reactant
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25 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

To a solution of methyl vanillate or methyl isovanillate (7.29 g, 40 mmol) in dimethylformamide (25 mL), potassium carbonate (8.29 g, 60 mmol) and benzyl bromide (5.26 mL, 44 mmol) were added. The mixture was heated to 100° C. for 3 h. After cooling to r.t., water was added and the product was extracted several times with ethyl acetate. The combined organic phases were washed with water and brine. After drying over Na2SO4, the solvent was removed to yield methyl 4-benzyloxy-3-methoxybenzoate or methyl 3-benzyloxy-4-methoxybenzoate, respectively, quantitatively, which was used without further purification.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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7.29 g
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reactant
Reaction Step One
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8.29 g
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reactant
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5.26 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Benzyl bromide (3.59 ml) and potassium carbonate (5.69 g) were added to an acetone (50 ml) solution of methyl 4-hydroxy-3-methoxybenzoate (5.00 g), and heated at reflux for 4 hours. After removing solid matter by filtration and concentrating the filtrate under reduced pressure, the residue was dissolved in ethyl acetate, and washed with saturated aqueous sodium hydrogencarbonate solution and saturated brine. The organic layer was dried over MgSO4, and the solvent was evaporated under reduced pressure, thereby giving 7.47 g of methyl 4-benzyloxy-3-methoxybenzoate.
Quantity
3.59 mL
Type
reactant
Reaction Step One
Quantity
5.69 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
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solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the spatial arrangement of the aromatic rings in Methyl 4-(benzyloxy)-3-methoxybenzoate?

A1: The two aromatic rings in the this compound molecule are nearly perpendicular to each other. This arrangement is described by a dihedral angle of 85.81° between the rings. []

Q2: How do the molecules of this compound arrange themselves in the solid state?

A2: The crystal structure of this compound reveals that the molecules are linked together in chains along the b-axis by C—H⋯O hydrogen bonds. These chains are further connected by C—H⋯π interactions, resulting in the formation of two-dimensional networks parallel to the (102) plane. []

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